molecular formula C8H11ClN2O2 B6242073 2-hydrazinyl-4-methylbenzoic acid hydrochloride CAS No. 69196-07-2

2-hydrazinyl-4-methylbenzoic acid hydrochloride

Cat. No.: B6242073
CAS No.: 69196-07-2
M. Wt: 202.64 g/mol
InChI Key: KUFKOGPABXHBGF-UHFFFAOYSA-N
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Description

2-hydrazinyl-4-methylbenzoic acid hydrochloride is a chemical compound with the molecular formula C8H10N2O2·HCl. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a hydrazinyl group, and the fourth position is substituted with a methyl group. This compound is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazinyl-4-methylbenzoic acid hydrochloride typically involves the reaction of 4-methylbenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors and efficient purification techniques to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-hydrazinyl-4-methylbenzoic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form hydrazones.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Hydrazones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-hydrazinyl-4-methylbenzoic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-hydrazinyl-4-methylbenzoic acid hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound can also participate in redox reactions, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydrazinylbenzoic acid
  • 4-methylbenzoic acid
  • 2-hydrazinyl-4-chlorobenzoic acid

Uniqueness

2-hydrazinyl-4-methylbenzoic acid hydrochloride is unique due to the presence of both the hydrazinyl and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with other similar compounds.

Properties

CAS No.

69196-07-2

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

2-hydrazinyl-4-methylbenzoic acid;hydrochloride

InChI

InChI=1S/C8H10N2O2.ClH/c1-5-2-3-6(8(11)12)7(4-5)10-9;/h2-4,10H,9H2,1H3,(H,11,12);1H

InChI Key

KUFKOGPABXHBGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)NN.Cl

Purity

95

Origin of Product

United States

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